3-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate
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Overview
Description
3-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate is a chemical compound with the molecular formula C₃₀H₄₁NO₆ It is known for its unique structure, which includes a phenyl group, a nitrobenzoate moiety, and a hexadecyloxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate typically involves esterification reactions. One common method is the reaction of 3-hydroxyphenyl 2-nitrobenzoate with hexadecyloxycarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or alcohols, often in the presence of a base like triethylamine.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: 3-[(Hexadecyloxy)carbonyl]phenyl 2-aminobenzoate.
Substitution: Various substituted esters or amides.
Hydrolysis: 3-hydroxyphenyl 2-nitrobenzoate and hexadecanol.
Scientific Research Applications
3-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or substitution. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate: Similar structure but with the nitro group in a different position.
3-[(Hexadecyloxy)carbonyl]phenyl 2-aminobenzoate: The nitro group is reduced to an amine.
3-[(Hexadecyloxy)carbonyl]phenyl benzoate: Lacks the nitro group.
Uniqueness
3-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate is unique due to the presence of both the nitro and ester groups, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
89882-79-1 |
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Molecular Formula |
C30H41NO6 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
(3-hexadecoxycarbonylphenyl) 2-nitrobenzoate |
InChI |
InChI=1S/C30H41NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-36-29(32)25-19-18-20-26(24-25)37-30(33)27-21-15-16-22-28(27)31(34)35/h15-16,18-22,24H,2-14,17,23H2,1H3 |
InChI Key |
DTLKHDLOYBLUOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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